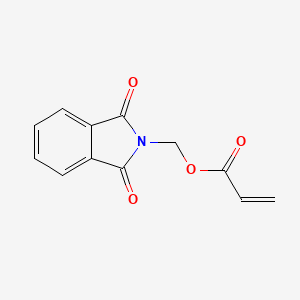![molecular formula C19H33NO B14666556 Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)- CAS No. 38069-47-5](/img/structure/B14666556.png)
Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)- is a complex organic compound with a unique structure It is characterized by the presence of a phenol group substituted with a dimethylaminomethyl group and two 1,1-dimethylpropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)- typically involves the reaction of phenol with formaldehyde and dimethylamine. This reaction is carried out under vacuum conditions to remove the water produced during the reaction . The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing techniques. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The removal of by-products and purification of the final compound are critical steps in the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenol ring.
Wissenschaftliche Forschungsanwendungen
Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)- involves its interaction with biological molecules. For example, it produces methemoglobin by catalytically transferring electrons from ferrohemoglobin to oxygen . This process is terminated by binding of the oxidized compound to compounds with free SH groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 4-(1,1-dimethylpropyl)-: This compound has a similar phenol structure but lacks the dimethylaminomethyl group.
4-(Dimethylamino)phenol: This compound contains a dimethylamino group but does not have the additional 1,1-dimethylpropyl groups.
Uniqueness
Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a catalyst in epoxy resin chemistry and its potential medical applications set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
38069-47-5 |
|---|---|
Molekularformel |
C19H33NO |
Molekulargewicht |
291.5 g/mol |
IUPAC-Name |
4-[(dimethylamino)methyl]-2,6-bis(2-methylbutan-2-yl)phenol |
InChI |
InChI=1S/C19H33NO/c1-9-18(3,4)15-11-14(13-20(7)8)12-16(17(15)21)19(5,6)10-2/h11-12,21H,9-10,13H2,1-8H3 |
InChI-Schlüssel |
HCGXFFZSLFDDFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)CC)CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![s-(3-{[5-(Cyclooctyloxy)pentyl]amino}propyl) hydrogen sulfurothioate](/img/structure/B14666486.png)
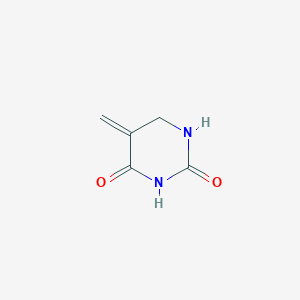



![2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol](/img/structure/B14666548.png)
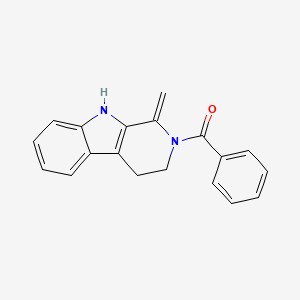
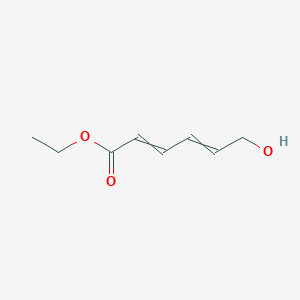

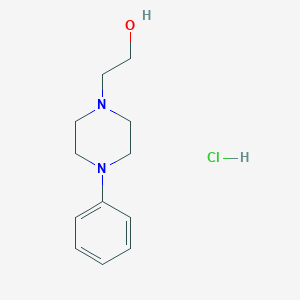
![Butyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14666584.png)

